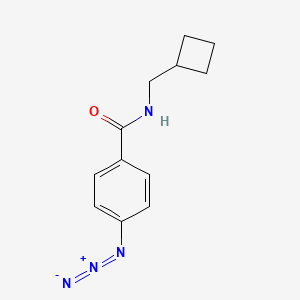

4-azido-N-(cyclobutylmethyl)benzamide

Description

4-Azido-N-(cyclobutylmethyl)benzamide is a benzamide derivative characterized by an azido group (-N₃) at the para position of the benzene ring and a cyclobutylmethyl substituent on the amide nitrogen. This compound is of interest in chemical biology and materials science due to the reactivity of the azido group, which enables applications in click chemistry (e.g., CuAAC reactions) for bioconjugation or polymer synthesis . Its cyclobutylmethyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and binding interactions in biological systems .

Properties

IUPAC Name |

4-azido-N-(cyclobutylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-16-15-11-6-4-10(5-7-11)12(17)14-8-9-2-1-3-9/h4-7,9H,1-3,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACSDRUZZKOPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-(cyclobutylmethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with cyclobutylmethyl chloride in the presence of a base such as triethylamine to form N-(cyclobutylmethyl)-4-aminobenzamide.

Azidation: The amino group of N-(cyclobutylmethyl)-4-aminobenzamide is then converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and safety. Continuous-flow synthesis methods could be employed to enhance efficiency and control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The azido group in 4-azido-N-(cyclobutylmethyl)benzamide can undergo substitution reactions, particularly with nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide in DMF.

Reduction: Hydrogen gas with a palladium catalyst.

Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

Substitution: Formation of substituted benzamides.

Reduction: Formation of N-(cyclobutylmethyl)-4-aminobenzamide.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

Biology and Medicine:

Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, such as labeling biomolecules.

Drug Development: Potential use in the synthesis of pharmacologically active compounds.

Industry:

Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.

Explosives: The azido group can impart explosive properties, making it of interest in the development of energetic materials.

Mechanism of Action

The mechanism of action of 4-azido-N-(cyclobutylmethyl)benzamide largely depends on the specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Structural Variations in N-Substituted Azidobenzamides

The following table highlights structural differences among azidobenzamide derivatives:

Key Observations :

- Cyclobutylmethyl vs. In contrast, the hydroxypropyl group in IV improves aqueous solubility, making it suitable for polymer conjugation .

- Quaternary Ammonium Substituents : The charged ammonium group in the compound from increases water solubility and enables interactions with biological membranes, useful for photolabeling studies.

Key Observations :

- Yields for azidobenzamide derivatives vary widely (34–80%), influenced by steric hindrance from N-substituents and reaction conditions. For example, CA-PhN3’s moderate yield (56%) reflects challenges in coupling bulky chlorohexyl ether chains .

Physicochemical Properties

Melting Points and Solubility :

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Melting point 90°C; dimethoxy groups enhance crystallinity .

- AH-7921 : High lipophilicity due to dichlorinated benzamide and cyclohexylmethyl group, favoring CNS penetration .

NMR Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.